molecular formula C26H11F5O7S B026126 Pentafluorobenzenesulfonyl fluorescein CAS No. 728912-45-6

Pentafluorobenzenesulfonyl fluorescein

Cat. No.: B026126
CAS No.: 728912-45-6
M. Wt: 562.4 g/mol
InChI Key: UIBLLPHZQUTIBL-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulfonyl fluorescein is a chemically modified variant of fluorescein, widely recognized for its application in fluorescent labeling techniques in molecular biology and biochemical research. This compound is particularly notable for its selective detection of hydrogen peroxide (H₂O₂) in various biological systems .

Mechanism of Action

Target of Action

Pentafluorobenzenesulfonyl fluorescein is primarily targeted towards hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling and immune response .

Mode of Action

The compound operates through a non-oxidative mechanism . It is normally non-fluorescent but undergoes a transformation upon interaction with its target, H2O2 . Specifically, the sulfonyl linkage in the compound is perhydrolyzed by H2O2, leading to the release of fluorescein and a significant enhancement of fluorescence .

Biochemical Pathways

This includes oxidative stress pathways and various signaling pathways where H2O2 acts as a secondary messenger .

Pharmacokinetics

It is soluble in DMSO and ethanol , which could potentially aid in its distribution and absorption in biological systems.

Result of Action

Upon interaction with H2O2, this compound fluoresces, providing a visual indication of the presence and quantity of H2O2 . This allows for the detection and monitoring of H2O2 levels in various biological systems, including cells , bacteria , and plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence upon interaction with H2O2 can be detected using specific wavelengths (excitation at 485 ±20 nm and emission at 530 ±25 nm) . Additionally, it should be stored in a dry, dark environment at -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Pentafluorobenzenesulfonyl fluorescein interacts with H2O2 in cells . It is typically non-fluorescent, but upon the perhydrolysis of its sulfonyl linkage by H2O2, it starts to fluoresce . This unique property allows it to play a significant role in biochemical reactions involving H2O2.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It can be used to detect H2O2 levels in cells . The presence of H2O2 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with H2O2. It is normally non-fluorescent, but it fluoresces upon the perhydrolysis of the sulfonyl linkage by H2O2 . This change allows it to act as a selective sensor for H2O2 at the molecular level.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the detection and response to H2O2

Preparation Methods

Pentafluorobenzenesulfonyl fluorescein is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of pentafluorobenzenesulfonyl chloride with fluorescein under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Pentafluorobenzenesulfonyl fluorescein undergoes several types of chemical reactions:

Biological Activity

Pentafluorobenzenesulfonyl fluorescein (PFBSF) is a fluorescent probe widely used in biological research, particularly for detecting reactive oxygen species (ROS) and studying oxidative stress-related processes. This article delves into the biological activity of PFBSF, highlighting its mechanisms of action, applications in various studies, and significant findings from recent research.

Overview of this compound

PFBSF is a sulfonated fluorescein derivative characterized by its high sensitivity and selectivity for ROS. Its structure allows for effective imaging and quantification of oxidative stress in biological systems, making it a valuable tool in biomedical research.

PFBSF acts primarily by reacting with ROS, leading to a measurable fluorescence change that correlates with the concentration of oxidative species present. This property enables researchers to monitor ROS levels in real-time within living cells and tissues.

Applications in Research

  • Detection of Reactive Oxygen Species : PFBSF has been employed to study ROS production in various biological contexts, including:
    • Diabetes-induced neuropathy : Research demonstrated that PFBSF could effectively measure ROS levels associated with sensory axon degeneration in zebrafish models of diabetes .
    • Cancer research : Studies indicated that PFBSF could help assess oxidative stress in cancer cells, revealing its potential anticancer properties when tested on prostate and breast cancer cell lines .
  • Oxidative Stress Studies : PFBSF is utilized to investigate the role of oxidative stress in various diseases, including neurodegenerative disorders and inflammation. Its ability to visualize ROS dynamics aids in understanding disease mechanisms and evaluating therapeutic interventions .

Case Study 1: Diabetes-Induced Sensory Axon Degeneration

In a study involving zebrafish, PFBSF was used to analyze the relationship between glucose metabolism and sensory axon degeneration. The findings indicated that glucose treatment resulted in increased ROS levels, which activated MMP-13, contributing to neuropathy. Antioxidant treatment significantly reduced these effects, demonstrating the utility of PFBSF in elucidating the pathophysiology of diabetic complications .

Case Study 2: Anticancer Properties

Research on the application of PFBSF in cancer cell lines revealed significant anticancer activity. The probe was shown to induce oxidative stress selectively in malignant cells while sparing normal fibroblasts. This selectivity highlights its potential as a therapeutic agent or diagnostic tool in oncology .

Research Findings Summary

Study FocusKey FindingsReference
Diabetes-induced neuropathyIncreased ROS levels correlated with sensory axon degeneration; antioxidant treatment mitigated effects.
Cancer cell oxidative stressPFBSF induced selective oxidative stress in cancer cells, showing potential as an anticancer agent.
Fluorescent probe developmentAdvances in fluorescent probes like PFBSF enhance real-time monitoring of ROS in vivo.

Properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H11F5O7S/c27-19-20(28)22(30)24(23(31)21(19)29)39(34,35)38-12-6-8-16-18(10-12)36-17-9-11(32)5-7-15(17)26(16)14-4-2-1-3-13(14)25(33)37-26/h1-10,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBLLPHZQUTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OS(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H11F5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587900
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728912-45-6
Record name 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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